molecular formula C22H21N3O6S B4025650 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide

Cat. No.: B4025650
M. Wt: 455.5 g/mol
InChI Key: CJKFAICRADVSOM-UHFFFAOYSA-N
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Description

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in complex chemical reactions and interactions due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide likely involves multiple steps, including the formation of the aniline derivative, sulfonylation, and subsequent coupling with the nitrophenyl group. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sulfonyl chlorides and nitrobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments. These methods may include continuous flow synthesis, high-pressure reactors, and automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonyl aniline derivatives or nitrophenyl amides. These compounds may share structural features and functional groups, leading to similar chemical properties and reactivity.

Uniqueness

The uniqueness of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide could lie in its specific combination of functional groups, which may confer unique reactivity or biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-16(22(26)23-17-7-6-8-19(15-17)25(27)28)24(32(2,29)30)18-11-13-21(14-12-18)31-20-9-4-3-5-10-20/h3-16H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKFAICRADVSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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